N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride
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Overview
Description
N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylenediamine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by precipitation with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its tetrazole ring can act as a bioisostere for carboxylic acids, making it valuable in the design of new pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It may be used in the development of new drugs for various therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: In the industrial sector, this compound can be used as a corrosion inhibitor, particularly for metals such as aluminum. It may also find applications in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: This compound is structurally similar but lacks the ethane-1,2-diamine moiety.
1-Phenyltetrazole-5-carboxylic acid: Another tetrazole derivative with a carboxylic acid group instead of the diamine group.
Uniqueness: N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride is unique due to its combination of the tetrazole ring and the ethane-1,2-diamine moiety, which provides distinct chemical and biological properties compared to other tetrazole derivatives.
Properties
IUPAC Name |
N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH/c10-6-7-11-9-12-13-14-15(9)8-4-2-1-3-5-8;;/h1-5H,6-7,10H2,(H,11,12,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUIQBPKJQSBPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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